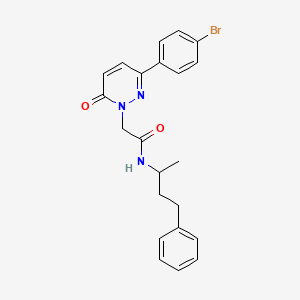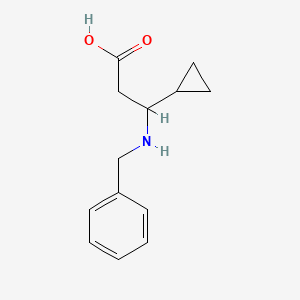![molecular formula C12H13IO3 B14875677 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875677.png)
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is notable for its inclusion of an iodophenyl group, which imparts distinct chemical properties. The bicyclic framework, specifically the trioxabicyclo[2.2.2]octane moiety, contributes to its stability and reactivity, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while subsequent functionalization introduces the iodophenyl group. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, ensuring the process is both efficient and scalable .
Chemical Reactions Analysis
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Major products from these reactions include a range of functionalized bicyclic compounds, which can be further utilized in synthetic applications.
Scientific Research Applications
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets through its iodophenyl group. This group can participate in halogen bonding, enhancing the compound’s binding affinity to specific enzymes or receptors. The bicyclic structure provides a rigid framework that can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst and in organic synthesis.
Quinuclidine: Shares a similar bicyclic structure but with different functional groups, affecting its chemical properties.
Tropane: Another bicyclic compound with distinct pharmacological properties.
The uniqueness of this compound lies in its iodophenyl group, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H13IO3 |
|---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
1-(2-iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13IO3/c1-11-6-14-12(15-7-11,16-8-11)9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3 |
InChI Key |
MUHSDZLQLNQHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14875597.png)


![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
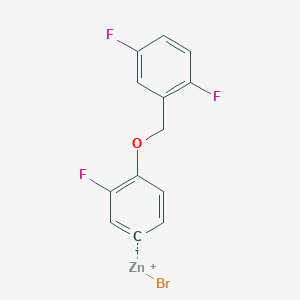
![9-(3,4-Dimethylphenyl)-3-((4-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14875624.png)
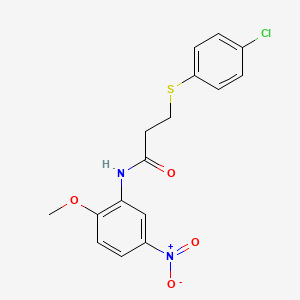
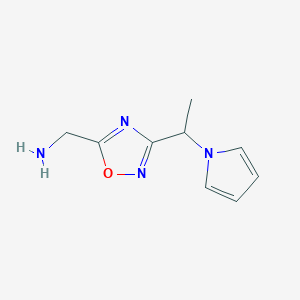
![4-[(N-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14875650.png)
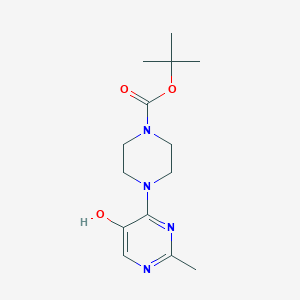
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)

